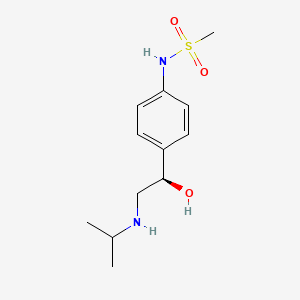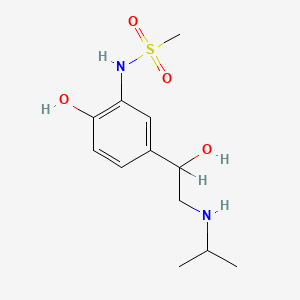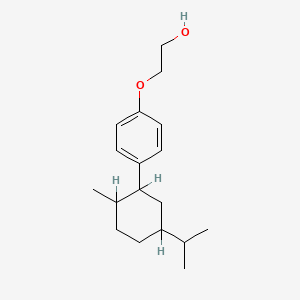
Menfegol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menfegol, also known as 4-(2-methyl-5-propan-2-ylcyclohexyl)phenol, is a nonionic surfactant used primarily as a spermicide. It is a menthylphenyl ether of macrogols and is known for its contraceptive properties. This compound is available in various forms, including foaming tablets, and is used to prevent sperm motility, thereby inhibiting fertilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menfegol is synthesized through the etherification of menthylphenol with polyoxyethylene. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the ether bond. The reaction conditions include maintaining a temperature range of 60-80°C and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process involves rigorous quality control measures to ensure the consistency and safety of the product .
Chemical Reactions Analysis
Types of Reactions: Menfegol primarily undergoes substitution reactions due to the presence of the phenolic hydroxyl group. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with alkyl halides in the presence of a base to form alkyl ethers.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinones.
Major Products Formed:
Alkyl Ethers: Formed through substitution reactions.
Quinones: Formed through oxidation reactions.
Scientific Research Applications
Menfegol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study the behavior of nonionic surfactants in various chemical reactions.
Biology: Investigated for its spermicidal activity and its potential use in contraceptive formulations.
Medicine: Studied for its potential antiviral properties, particularly against human immunodeficiency virus (HIV). .
Industry: Utilized in the formulation of contraceptive products such as foaming tablets and gels.
Mechanism of Action
Menfegol exerts its effects primarily through its surfactant properties. As a nonionic surfactant, it disrupts the lipid membranes of sperm cells, leading to their immobilization and subsequent death. This action prevents the sperm from reaching and fertilizing the egg. The molecular targets include the lipid bilayer of the sperm cell membrane, and the pathways involved are related to membrane disruption and cell lysis .
Comparison with Similar Compounds
Nonoxynol-9: Another nonionic surfactant used as a spermicide. It is more commonly used in the United States compared to Menfegol.
Octoxynol-9: Previously used as a spermicide but removed from the U.S. market in 2002.
Benzalkonium Chloride: A cationic surfactant used in some contraceptive sponges
Comparison: this compound is unique in its specific structure and surfactant properties. Compared to Nonoxynol-9, this compound has shown similar spermicidal efficacy but is less commonly used. Octoxynol-9 and Benzalkonium Chloride have different chemical structures and mechanisms of action, making this compound distinct in its application and effectiveness .
Properties
CAS No. |
38193-77-0 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol |
InChI |
InChI=1S/C18H28O2/c1-13(2)16-5-4-14(3)18(12-16)15-6-8-17(9-7-15)20-11-10-19/h6-9,13-14,16,18-19H,4-5,10-12H2,1-3H3 |
InChI Key |
QNEAJARGVHIUBG-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |
Canonical SMILES |
CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Menfegal menfegol Menphegal Menphegol Neo Sampoon p-menthanylphenyl polyoxyethylene ether TS 88 TS-88 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



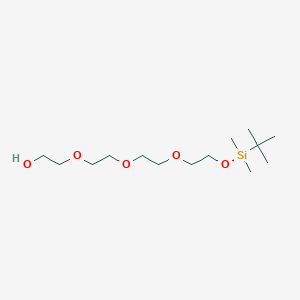
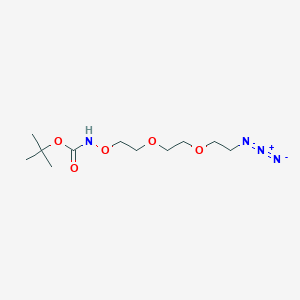
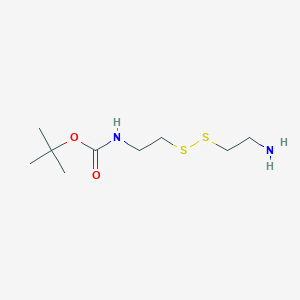
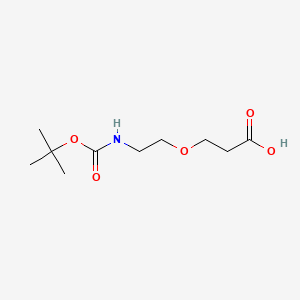
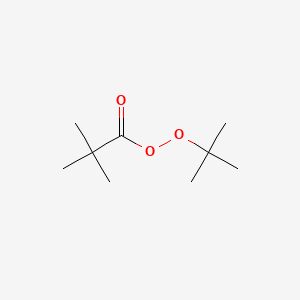
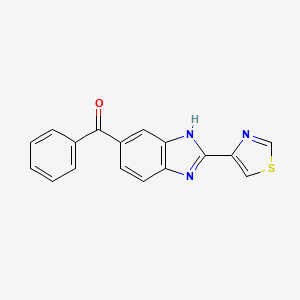
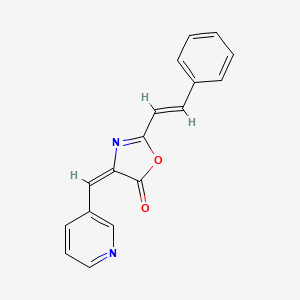
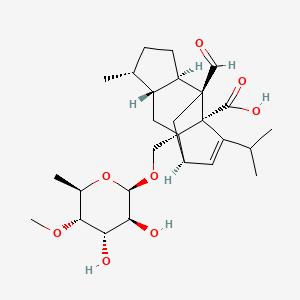
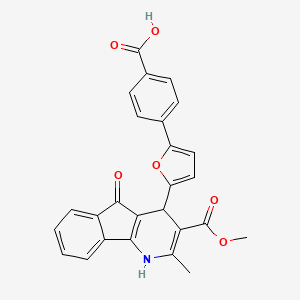
![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)
